N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of applications in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a trifluoromethyl group can increase the compound’s lipophilicity, which can enhance its ability to cross biological membranes .Mechanism of Action
Target of Action
The primary target of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, migration, and survival .
Mode of Action
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, thereby inhibiting its activity . This results in the disruption of RET-mediated signaling pathways, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound’s action primarily affects the RET signaling pathway . By inhibiting RET, it disrupts the downstream signaling cascades that are involved in cell growth and survival . This can lead to the inhibition of tumor growth in cancers driven by RET mutations or fusions .
Result of Action
The inhibition of RET by N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide leads to a decrease in RET-mediated cell proliferation . This can result in the inhibition of tumor growth in cancers that are driven by RET mutations or fusions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c1-19(23(21,22)10-2-3-10)9-5-7-20(8-9)12-17-6-4-11(18-12)13(14,15)16/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTOWOLXPXIXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.